Z-Pro-Gly-NH2

Description

BenchChem offers high-quality Z-Pro-Gly-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Pro-Gly-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

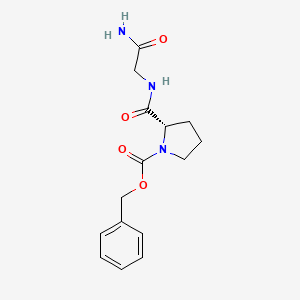

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHPZEVGWUTGLC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474548 | |

| Record name | Z-Pro-Gly-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35010-96-9 | |

| Record name | Z-Pro-Gly-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Z-Pro-Gly-NH2 (Carbobenzoxy-Prolyl-Glycinamide)

[1]

Executive Summary

Z-Pro-Gly-NH2 (CAS: 35010-96-9) is a synthetic dipeptide derivative utilized primarily as a specific substrate for Prolyl Endopeptidase (PEP) , also known as Prolyl Oligopeptidase (POP).[][2] By mimicking the internal proline sequences found in neuropeptides and collagen, this compound serves as a critical model for studying the kinetics of post-proline bond cleavage.

This guide details the physicochemical properties, enzymatic stability profiles, and validated experimental protocols for the synthesis and analysis of Z-Pro-Gly-NH2.[] It is designed for researchers investigating proteolytic pathways or developing peptide-based therapeutics.[]

Part 1: Chemical Identity & Physicochemical Properties[3]

Chemical Structure & Nomenclature

Z-Pro-Gly-NH2 consists of a proline-glycine dipeptide backbone protected at the N-terminus by a Carbobenzoxy (Z or Cbz) group and amidated at the C-terminus.[][2][3] The "Z" group renders the N-terminus hydrophobic and detectable by UV spectroscopy (aromatic absorption), while the C-terminal amide mimics the native state of many peptide hormones.[]

-

IUPAC Name: Benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate[]

-

Common Name: Z-Pro-Gly-NH2; Cbz-Pro-Gly-NH2[][2]

-

Molecular Formula: C₁₅H₁₉N₃O₄[4]

-

Molecular Weight: 305.33 g/mol [4]

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the scissile bond targeted by specific proteases.

Figure 1: Structural connectivity of Z-Pro-Gly-NH2 showing the N-terminal protecting group and the internal prolyl-glycyl bond.[][2]

Physicochemical Data Table

| Property | Value | Notes |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant.[] |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; solubility improves with organic co-solvents.[] |

| Melting Point | ~120°C (Predicted) | Experimental values vary based on hydration/purity.[] |

| pKa | Non-ionizable backbone | Lacks ionizable side chains; behavior dominated by terminal groups.[] |

| UV Absorption | λmax ~257 nm | Due to the Benzyl (Z) chromophore.[] |

Part 2: Enzymatic Stability & Reactivity

Substrate Specificity: Prolyl Endopeptidase (PEP)

The primary utility of Z-Pro-Gly-NH2 is as a substrate for Prolyl Endopeptidase (EC 3.4.21.26) . PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues (Pro-X), provided the proline is not at the N-terminus and the peptide is relatively short (oligopeptidase activity).

-

Mechanism: PEP recognizes the trans conformation of the Proline residue. The catalytic triad (Ser-Asp-His) attacks the carbonyl carbon of the Pro-Gly bond.[]

-

Cleavage Products: Hydrolysis yields Z-Pro-OH (or Z-Pro) and Gly-NH2 (Glycinamide).[]

-

Kinetic Relevance: Unlike chromogenic substrates (e.g., Z-Gly-Pro-pNA) which release a colored product, Z-Pro-Gly-NH2 hydrolysis is typically monitored via HPLC, allowing for direct observation of peptide bond stability without the steric influence of bulky reporter groups.[]

Hydrolysis Pathway Diagram

Figure 2: Enzymatic hydrolysis pathway of Z-Pro-Gly-NH2 by Prolyl Endopeptidase.[]

Part 3: Chemical Stability Profile

pH Stability[1]

-

Acidic Conditions (pH < 3): The amide bonds are relatively stable at room temperature. However, the Z-group can be removed by strong acids like HBr in acetic acid, converting the compound to H-Pro-Gly-NH2.[]

-

Neutral Conditions (pH 6-8): Highly stable. Ideal for enzymatic assays.[4]

-

Basic Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis of the ester linkage in the Z-group and potential racemization of the Proline residue.[]

Diketopiperazine (DKP) Formation

Peptides with the sequence Pro-Gly are notoriously prone to cyclization to form diketopiperazines (cyclic dipeptides), especially if the N-terminus is free.

-

Risk Assessment: In Z-Pro-Gly-NH2, the N-terminus is protected by the Z-group, which sterically and chemically prevents the nucleophilic attack required for DKP formation.[]

-

Caution: If the Z-group is removed (deprotection) to generate H-Pro-Gly-NH2, the free amine can rapidly attack the C-terminal amide, leading to cyclization (c[Pro-Gly]) and loss of the linear peptide.[]

Part 4: Experimental Protocols

Protocol: Chemical Synthesis of Z-Pro-Gly-NH2

Objective: Synthesis via solution-phase coupling using DCC/HOBt activation.

Reagents:

-

Z-Pro-OH (Carbobenzoxy-L-proline)[]

-

Gly-NH2[]·HCl (Glycinamide hydrochloride)

-

DCC (N,N'-Dicyclohexylcarbodiimide)[]

-

HOBt (1-Hydroxybenzotriazole)[]

-

NMM (N-Methylmorpholine)[]

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Methodology:

-

Activation: Dissolve 1.0 eq of Z-Pro-OH and 1.1 eq of HOBt in anhydrous DMF at 0°C.

-

Coupling: Add 1.1 eq of DCC. Stir for 30 minutes at 0°C to form the active ester.

-

Addition: Add 1.0 eq of Gly-NH2·HCl followed by 1.0 eq of NMM (to neutralize the HCl salt).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).

-

Workup: Filter off the insoluble DCU (dicyclohexylurea) byproduct. Dilute filtrate with Ethyl Acetate.

-

Wash: Wash the organic layer sequentially with 5% NaHCO3, water, 5% Citric Acid, and brine.

-

Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain white crystals.

Protocol: HPLC Analysis of Enzymatic Hydrolysis

Objective: Quantify PEP activity by monitoring the depletion of Z-Pro-Gly-NH2 and formation of Z-Pro.[]

Instrumentation:

-

HPLC System with UV Detector (254 nm).

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

Conditions:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Procedure:

-

Preparation: Dissolve Z-Pro-Gly-NH2 in 10% DMSO/Buffer to a concentration of 1 mM.

-

Incubation: Add PEP enzyme to the substrate solution and incubate at 37°C.

-

Sampling: At defined time points (0, 15, 30, 60 min), remove aliquots and quench with 1% TFA or Acetonitrile.

-

Analysis: Inject 20 µL into the HPLC.

-

Quantification: Integrate the peak areas. Z-Pro-Gly-NH2 will elute later (more hydrophobic) than the cleavage product Z-Pro-OH.[] Gly-NH2 elutes near the void volume (highly polar).

References

Synthesis pathway for Z-Pro-Gly-NH2

An In-Depth Technical Guide to the Solution-Phase Synthesis of Z-Pro-Gly-NH2

Introduction

The dipeptide Z-Pro-Gly-NH2 (N-benzyloxycarbonyl-L-prolyl-glycinamide) is a valuable building block in medicinal chemistry and peptide research. Its structure, featuring a protected N-terminus (the benzyloxycarbonyl or 'Z' group), a conformationally constrained proline residue, and a C-terminal amide, makes it a useful fragment for the synthesis of more complex peptide analogues. Proline's unique cyclic structure often imparts specific secondary structures in peptides, making its incorporation a key strategy in drug design.[1][2] This guide provides a detailed, field-proven pathway for the synthesis of Z-Pro-Gly-NH2, emphasizing the rationale behind procedural choices and offering a robust, self-validating experimental protocol.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient approach to synthesizing Z-Pro-Gly-NH2 is through the formation of a peptide bond between two key precursors: N-benzyloxycarbonyl-L-proline (Z-Pro-OH) and glycinamide (H-Gly-NH2). This strategy, conducted in solution-phase, is well-suited for dipeptide synthesis, offering scalability and ease of purification.

The core of this synthesis is the activation of the carboxylic acid of Z-Pro-OH, enabling it to react with the free amine of glycinamide. The Z-group on proline provides stable N-terminal protection that is resistant to the coupling conditions, while the C-terminal amide of glycinamide does not require protection.

Caption: Retrosynthetic analysis of Z-Pro-Gly-NH2.

Preparation of Starting Materials

N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

Z-Pro-OH is a standard, commercially available reagent. It is prepared by the Schotten-Baumann reaction between L-proline and benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions, typically using sodium hydroxide or sodium carbonate in an aqueous medium.

Glycinamide Hydrochloride (H-Gly-NH2·HCl)

While glycinamide free base can be used, it is often less stable than its hydrochloride salt. The salt is readily prepared and can be stored for extended periods. A common industrial method involves the reaction of chloroacetyl chloride with an excess of ammonia in an alcoholic solvent at low temperatures.[3] This method is cost-effective and provides the product in good yield and purity.[3] The hydrochloride salt must be neutralized in situ during the coupling reaction to liberate the nucleophilic free amine.

The Core Reaction: Peptide Bond Formation

The formation of the Pro-Gly peptide bond requires the activation of the carboxylic acid of Z-Pro-OH.[4] This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amino group of glycinamide.[4]

Causality Behind Experimental Choices: Selecting a Coupling Reagent

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization. While many reagents exist, they can be broadly categorized, with each having distinct advantages.

-

Carbodiimides (e.g., DCC, EDC):

-

Mechanism: Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Expertise & Insights: While effective, the O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is almost always included.[5] These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more stable active ester, which then cleanly reacts with the amine, significantly suppressing racemization.[5] EDC is often preferred over DCC in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[6]

-

-

Uronium/Aminium Salts (e.g., HATU, HBTU, COMU):

-

Mechanism: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are considered the gold standard for difficult couplings. They rapidly convert carboxylic acids into their corresponding active esters (in the case of HATU, an OAt ester), leading to very fast reaction times and exceptionally low levels of racemization.[6]

-

Expertise & Insights: HATU is particularly effective for coupling sterically hindered amino acids.[6] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern alternative that offers similar efficiency to HATU but generates water-soluble byproducts, aligning with greener chemistry principles.[7][8]

-

The Role of a Non-Nucleophilic Base

A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), serves two critical functions:

-

Neutralization: It neutralizes the hydrochloride salt of glycinamide to generate the free amine required for the reaction.

-

Maintaining Basicity: It maintains a basic pH, which is necessary for the coupling reaction to proceed efficiently. Two equivalents of the base are typically required: one for the neutralization and one for the coupling itself.

Detailed Experimental Protocol (EDC/HOBt Method)

This protocol describes a reliable and widely used method for the synthesis of Z-Pro-Gly-NH2.

Materials:

-

Z-L-proline (1.0 eq)

-

Glycinamide hydrochloride (1.0 eq)

-

EDC·HCl (1.1 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine) (aq)

-

Anhydrous MgSO₄

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Activation: Add EDC·HCl (1.1 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C. During this time, the carboxylic acid is activated.

-

Amine Addition: In a separate flask, suspend glycinamide hydrochloride (1.0 eq) in a small amount of DMF. Add DIPEA (2.1 eq) and stir until the solid dissolves (or for 5 minutes). Add this solution to the activated Z-Pro-OH mixture at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, the water-soluble urea byproduct, and residual DMF.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield Z-Pro-Gly-NH2 as a white solid.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for Z-Pro-Gly-NH2.

Quantitative Data Summary

The following table summarizes the typical molar equivalents and expected outcomes for different coupling strategies.

| Parameter | EDC/HOBt Method | HATU Method |

| Z-Pro-OH | 1.0 eq | 1.0 eq |

| H-Gly-NH2·HCl | 1.0 eq | 1.0 eq |

| Coupling Reagent | EDC·HCl (1.1 eq) | HATU (1.1 eq) |

| Additive | HOBt (1.1 eq) | N/A |

| Base | DIPEA (2.1 eq) | DIPEA (2.1 eq) |

| Solvent | DMF or DCM | DMF or DCM |

| Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | 75-90% | 85-95% |

| Byproduct Removal | Aqueous wash | Aqueous wash |

Conclusion

The synthesis of Z-Pro-Gly-NH2 is a straightforward yet illustrative example of fundamental peptide chemistry. A successful outcome hinges on the careful selection of a coupling reagent and base to ensure efficient amide bond formation while preserving stereochemical integrity. The EDC/HOBt method represents a cost-effective and reliable pathway, while uronium-based reagents like HATU offer faster reaction times and higher efficiency, particularly for more challenging syntheses. The protocols and rationale presented herein provide a robust framework for researchers and drug development professionals to confidently produce this and similar dipeptides.

References

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Online discussion]. Available at: [Link]

-

Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]

-

NovoPro Bioscience Inc. H-Gly-Pro-Arg-Pro-NH2 peptide. Available at: [Link]

-

Prakash, G., et al. (1985). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry. Available at: [Link]

-

Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Available at: [Link]

- Google Patents. (2013). CN103265448A - Preparation method for glycinamide hydrochloride.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

Watson, E. E., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

-

Scheigetz, J., et al. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. PubMed Central. Available at: [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

Thamm, P., Musiol, H.-J., & Moroder, L. Synthesis of Peptides Containing Proline Analogues. Available at: [Link]

-

Wikipedia. Glycinamide. Available at: [Link]

-

Royal Society of Chemistry. (2025). Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Zhang, X., et al. (2023). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. PubMed Central. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

- Google Patents. (2013). CN101979376B - Method for preparing glycinamide hydrochloride.

-

Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Available at: [Link]

-

American Chemical Society Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide on the Biological Role of Z-Pro-Gly-NH2 in Cellular Pathways

Abstract

This technical guide provides a comprehensive analysis of the putative biological role of the synthetic peptide Z-Pro-Gly-NH2. In the absence of direct literature, this document synthesizes evidence from closely related compounds to build a robust scientific case for its mechanism of action and its likely impact on cellular pathways. We posit that Z-Pro-Gly-NH2 primarily functions as an inhibitor of prolyl endopeptidases (PREP), a class of serine proteases pivotal in neuropeptide metabolism and cellular signaling. This guide will delve into the enzymatic and signaling pathways influenced by PREP inhibition, offering a detailed theoretical framework and practical experimental protocols for researchers and drug development professionals.

Introduction: The Significance of Prolyl Endopeptidases and the Rationale for Z-Pro-Gly-NH2

Prolyl endopeptidases (PREP), also known as prolyl oligopeptidases (POP) or post-proline cleaving enzymes, are ubiquitously expressed serine proteases that play a crucial role in regulating the activity of various peptide hormones and neuropeptides.[1][2] These enzymes specifically cleave peptide bonds at the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1][3] Given their involvement in the maturation and degradation of signaling peptides like vasopressin, oxytocin, and substance P, PREPs have emerged as significant therapeutic targets for a range of pathologies, including neurological disorders, and inflammatory conditions.[1][2][3]

The N-benzyloxycarbonyl (Z) protecting group is a common feature in synthetic peptide chemistry, often used to prevent unwanted side reactions during synthesis. However, its presence in small proline-containing peptides has been repeatedly shown to confer potent inhibitory activity against prolyl endopeptidases. For instance, Z-Gly-Pro-CHN2 is a well-characterized irreversible inhibitor of PREP, demonstrating high specificity.[4] Similarly, Z-Pro-Prolinal is another potent PREP inhibitor whose cellular effects have been documented.[5]

Based on this strong precedent, this guide will explore the biological role of Z-Pro-Gly-NH2 through the lens of its predicted function as a PREP inhibitor. We will examine the downstream consequences of this inhibition on key cellular pathways, drawing on data from analogous compounds to provide a scientifically grounded perspective.

The Primary Molecular Target: Prolyl Endopeptidase (PREP)

To understand the function of Z-Pro-Gly-NH2, we must first appreciate the enzyme it is predicted to inhibit.

PREP Structure and Catalytic Mechanism

PREP is a cytosolic enzyme with a unique two-domain structure: a catalytic domain with a classic serine protease triad (Ser-His-Asp) and a seven-bladed β-propeller domain that acts as a "gate," restricting access to the active site to small oligopeptides.[1][3] This structural feature is key to its substrate specificity.

-

Catalytic Action: PREP hydrolyzes the peptide bond at the carboxyl side of a proline residue. The reaction proceeds via a covalent intermediate formed between the active site serine and the substrate.

Physiological Roles of PREP

PREP's influence extends across multiple physiological systems, primarily through its regulation of bioactive peptides.

-

Neuromodulation: By degrading neuropeptides in the central nervous system, PREP influences processes like learning, memory, and mood.[2]

-

Inflammation: PREP is involved in inflammatory cascades. For example, it participates in the degradation of collagen to produce the pro-inflammatory peptide Pro-Gly-Pro (PGP).[2]

-

Cell Signaling: Recent evidence suggests that PREP's role is not limited to its peptidase activity. It may also act as a scaffold or binding partner in protein-protein interaction networks, influencing pathways like autophagy and cell proliferation.[6][7]

The Predicted Mechanism of Action of Z-Pro-Gly-NH2

Based on the structure of Z-Pro-Gly-NH2 and the known activity of similar compounds, we can infer its mechanism of action as a competitive inhibitor of PREP. The Z-Pro motif is likely to bind to the active site of the enzyme, mimicking the natural substrate. The amide group at the C-terminus may also contribute to its binding affinity.

A Model for PREP Inhibition by Z-Pro-Gly-NH2

The following diagram illustrates the proposed inhibitory action of Z-Pro-Gly-NH2 on PREP, preventing the processing of its natural neuropeptide substrates.

Caption: Proposed mechanism of PREP inhibition by Z-Pro-Gly-NH2.

Cellular Pathways Modulated by PREP Inhibition

By inhibiting PREP, Z-Pro-Gly-NH2 is expected to trigger a cascade of downstream cellular effects. The following sections detail the key pathways likely to be impacted, with supporting evidence from studies on other PREP inhibitors.

Neuroprotective Pathways

Several studies have highlighted the neuroprotective effects of PREP inhibitors and related proline-containing peptides.

-

Reduction of Oxidative Stress: The PREP inhibitor Z-Pro-Prolinal has been shown to block the production of reactive oxygen species (ROS) induced by toxins in certain cell lines.[5] Similarly, the neuropeptide ACTH(4-7)-Pro-Gly-Pro has demonstrated antioxidant properties in brain tissue under stress conditions.[8]

-

Mitochondrial Stability: The peptide Pro-Gly-Pro (PGP) has been observed to prevent the drop in mitochondrial potential in mechanically damaged neuronal cultures, suggesting a role in maintaining mitochondrial integrity.[9]

-

Regulation of Calcium Homeostasis: PGP has also been shown to prevent increases in intracellular calcium, a key event in excitotoxicity and neuronal cell death.[9][10]

Inflammatory Signaling

PREP plays a role in both pro- and anti-inflammatory signaling. Its inhibition can therefore modulate the inflammatory response.

-

Cytokine Modulation: The neuropeptide His-Phe-Arg-Trp-Pro-Gly-Pro has been shown to restore a balanced cytokine profile in a rat model of stress-induced depression by reducing pro-inflammatory cytokines (IL-1β, IL-6) and increasing anti-inflammatory cytokines (IL-4, IL-10).[11]

-

Neutrophil Chemotaxis: The PREP-mediated generation of PGP from collagen is a known chemoattractant for neutrophils.[2] Inhibition of PREP would be expected to reduce this pro-inflammatory signaling.

Autophagy and Protein Clearance

Recent studies have linked PREP inhibition to the induction of autophagy, a cellular process for degrading and recycling damaged components.

-

Induction of Autophagy: PREP inhibitors have been shown to induce autophagy in retinal pigment epithelial cells, as evidenced by increased levels of LC3-II and decreased p62.[12] This suggests a potential therapeutic application in diseases characterized by protein aggregation.

-

Clearance of Pathological Proteins: Inhibition of PREP has been shown to stimulate autophagy and reduce the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[6]

The following diagram illustrates the interconnected cellular pathways potentially modulated by Z-Pro-Gly-NH2 through PREP inhibition.

Caption: Cellular pathways potentially modulated by Z-Pro-Gly-NH2.

Experimental Protocols for Investigating the Biological Role of Z-Pro-Gly-NH2

To empirically validate the predicted biological activities of Z-Pro-Gly-NH2, a series of in vitro experiments can be performed. The following protocols provide a starting point for researchers.

In Vitro PREP Inhibition Assay

This assay determines the direct inhibitory effect of Z-Pro-Gly-NH2 on PREP activity.

-

Principle: The assay utilizes a synthetic substrate, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), which releases a chromogenic product (p-nitroanilide) upon cleavage by PREP. The rate of product formation is measured spectrophotometrically.[13]

-

Materials:

-

Purified prolyl endopeptidase

-

Z-Pro-Gly-NH2 (test inhibitor)

-

Z-Gly-Pro-pNA (substrate)

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of Z-Pro-Gly-NH2 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of Z-Pro-Gly-NH2 to the assay buffer.

-

Add a fixed concentration of PREP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Z-Gly-Pro-pNA substrate.

-

Immediately measure the absorbance at 405 nm at regular intervals for 30-60 minutes.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

-

Cell-Based Assay for Neuroprotection

This protocol assesses the ability of Z-Pro-Gly-NH2 to protect neuronal cells from oxidative stress.

-

Principle: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is used to induce oxidative stress and cell death in a neuronal cell line (e.g., SH-SY5Y). The protective effect of Z-Pro-Gly-NH2 is quantified by measuring cell viability.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

Z-Pro-Gly-NH2

-

6-hydroxydopamine (6-OHDA)

-

MTT reagent for cell viability assessment

-

96-well cell culture plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Z-Pro-Gly-NH2 for 1-2 hours.

-

Induce oxidative stress by adding a pre-determined toxic concentration of 6-OHDA.

-

Incubate for 24-48 hours.

-

Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

-

Compare the viability of cells treated with Z-Pro-Gly-NH2 and 6-OHDA to those treated with 6-OHDA alone.

-

Western Blot Analysis for Autophagy Markers

This method detects changes in the levels of key autophagy-related proteins in response to Z-Pro-Gly-NH2 treatment.

-

Principle: Western blotting is used to measure the protein levels of LC3-II (a marker of autophagosome formation) and p62 (a protein that is degraded during autophagy). An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.[12]

-

Materials:

-

Cell line of interest (e.g., ARPE-19 for retinal studies)

-

Z-Pro-Gly-NH2

-

Cell lysis buffer

-

Primary antibodies against LC3 and p62

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Treat cells with Z-Pro-Gly-NH2 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies for LC3 and p62.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein levels.

-

The following diagram outlines the general workflow for investigating the cellular effects of Z-Pro-Gly-NH2.

Caption: Experimental workflow for elucidating the biological role of Z-Pro-Gly-NH2.

Quantitative Data from Related Compounds

While specific quantitative data for Z-Pro-Gly-NH2 is not available in the literature, the following table presents data from related PREP inhibitors to provide a context for its expected potency.

| Inhibitor | Target | IC50/Ki | Cell Line/System | Reference |

| Z-Gly-Pro-CHN2 | Post-proline cleaving enzyme | ~0.3 µM (inactivation) | Bovine Brain | [4] |

| Z-Pro-Prolinal | Prolyl Oligopeptidase | Ki = 0.1-11.8 nM (analogs) | Purified enzyme | [14] |

| Glypromate (GPE) | N/A (neuroprotective) | 85.3% cell viability at 1mM | Rat striatal neurons | [15][16] |

Conclusion and Future Directions

This technical guide has synthesized a compelling, albeit inferential, case for the biological role of Z-Pro-Gly-NH2 as a modulator of cellular pathways through the inhibition of prolyl endopeptidase. The evidence from structurally and functionally similar molecules strongly suggests that Z-Pro-Gly-NH2 is likely to exhibit neuroprotective, anti-inflammatory, and autophagy-inducing properties.

The experimental protocols provided herein offer a clear roadmap for researchers to directly test these hypotheses. Future studies should focus on:

-

Determining the precise inhibitory kinetics of Z-Pro-Gly-NH2 against PREP.

-

Expanding the range of cell-based assays to explore its effects on other PREP-mediated pathways.

-

Investigating its potential in in vivo models of neurological and inflammatory diseases.

By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of Z-Pro-Gly-NH2 and related compounds.

References

-

A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. PubMed. [Link]

-

Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. PubMed. [Link]

-

Prolyl endopeptidase. Wikipedia. [Link]

-

Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. PubMed Central. [Link]

-

Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. ResearchGate. [Link]

-

Effect of the neuropeptide compound His-Phe-Arg-Trp-Pro-Gly-Pro on the level of pro- and anti-inflammatory cytokines in conditions of stress-induced depression. Astrakhan Medical Journal. [Link]

-

A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. MDPI. [Link]

-

Prolyl Endopeptidase Is Involved in Cellular Signalling in Human Neuroblastoma SH-SY5Y Cells. Karger Publishers. [Link]

-

Prolyl endopeptidase is involved in the degradation of neural cell adhesion molecules in vitro. The Company of Biologists. [Link]

-

Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. PNAS. [Link]

-

The role of prolyl oligopeptidase, understanding the puzzle. PubMed Central. [Link]

-

Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. PubMed Central. [Link]

-

Prolyl endopeptidase enzyme activity? ResearchGate. [Link]

-

Specificity of prolyl endopeptidase. PubMed. [Link]

-

Peptidomics of the Prolyl Peptidases. ResearchGate. [Link]

-

Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells. PubMed. [Link]

-

In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry. ACS Publications. [Link]

-

Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Publications. [Link]

-

The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]

-

Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. ResearchGate. [Link]

-

Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. MDPI. [Link]

-

Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. PubMed. [Link]

-

Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. FEBS Press. [Link]

-

Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. ACS Publications. [Link]

-

Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. ResearchGate. [Link]

-

INFLUENCE OF NEUROPEPTIDES ACTH(4-7]-PRO-GLY-PRO AND ACTH(6-9)-PRO-GLY-PRO ON THE PROCESSES OF FREE RADICAL OXIDATION IN THE BRAIN OF RATS WITH EXPERIMENTAL DEPRESSION. ResearchGate. [Link]

-

Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. PubMed Central. [Link]

-

Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate. Oxford Academic. [Link]

-

Pro- and Anti-Inflammatory Neuropeptides and Glia: The Balance Between Neuroprotection and Neuroinflammation. MDPI. [Link]

Sources

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. journal-archiveuromedica.eu [journal-archiveuromedica.eu]

- 9. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of the neuropeptide compound His-Phe-Arg-Trp-Pro-Gly-Pro on the level of pro- and anti-inflammatory cytokines in conditions of stress-induced depression | Yasenyavskaya | Astrakhan medical journal [astmedj.ru]

- 12. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Z-Pro-Gly-NH2: A Foundational Probe for Prolyl Peptidase Activity

This guide provides an in-depth technical analysis of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-prolyl-glycinamide), a synthetic dipeptide derivative historically significant in the characterization of prolyl-specific peptidases.

Technical Guide & Whitepaper

Executive Summary

Z-Pro-Gly-NH2 (CAS: 35010-96-9) is a synthetic peptide substrate primarily utilized in the study of Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PEP). Emerging during the pivotal era of neuropeptide research in the 1970s, this compound helped define the substrate specificity of enzymes responsible for degrading proline-rich hormones like oxytocin, vasopressin, and substance P. While modern fluorogenic substrates (e.g., Z-Gly-Pro-AMC) offer higher sensitivity, Z-Pro-Gly-NH2 remains a critical reference standard for defining the S1-S1' subsite interactions within the catalytic pocket of serine proteases.

Discovery and Historical Context

The "Post-Proline" Era (1970s-1980s)

The history of Z-Pro-Gly-NH2 is inextricably predicted on the discovery of Prolyl Oligopeptidase (POP/PEP) . In the early 1970s, researchers led by Roderich Walter and later Tadashi Yoshimoto sought to understand how the brain degrades neuropeptides. They identified an enzyme capable of cleaving peptide bonds on the carboxyl side of proline residues—a unique ability given proline's cyclic structure, which imposes conformational constraints on most proteases.

-

The Challenge: Native neuropeptides were expensive and unstable. Researchers needed stable, synthetic small-molecule substrates to isolate and characterize this new enzymatic activity.

-

The Solution: The Z-Pro-X motif. By protecting the N-terminus with a Benzyloxycarbonyl (Z) group, researchers created "minimal substrates" that mimicked the internal sequence of larger peptides.

-

Role of Z-Pro-Gly-NH2: This specific sequence served as a model to test the enzyme's requirement for the P1' position (the amino acid following proline). It demonstrated that POP could accept a simple Glycinamide (Gly-NH2) in the P1' slot, confirming the enzyme's endopeptidase nature even on short chains.

Evolution of Prolyl Peptidase Probes

| Era | Substrate/Inhibitor Class | Representative Compound | Key Limitation/Advantage |

| 1970s | Simple Chromogenic/Amide | Z-Pro-Gly-NH2 , Z-Pro-NH2 | Advantage: Defined minimal specificity.Limitation: Requires HPLC/TLC for detection (no fluorescence). |

| 1980s | Chromogenic (Colorimetric) | Z-Gly-Pro-pNA | Advantage: Yellow color release (p-nitroaniline) allowed spectrophotometry. |

| 1990s | Fluorogenic | Z-Gly-Pro-AMC | Advantage: High sensitivity for kinetic assays ( |

| 2000s+ | Specific Inhibitors | Z-Pro-Prolinal (JTP-4819) | Advantage: Picomolar affinity; used for structural crystallography. |

Chemical Identity & Properties

Z-Pro-Gly-NH2 is a protected dipeptide amide. The "Z" group renders the molecule lipophilic and mimics the peptide chain upstream of the cleavage site, while the C-terminal amide mimics the downstream continuation.

Physicochemical Data

-

IUPAC Name: Benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate

-

Molecular Formula:

-

Molecular Weight: 305.33 g/mol

-

Solubility: Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.

-

Purity Standard:

(HPLC) required for kinetic assays.

Structural Visualization

The following diagram illustrates the chemical structure and the scissile bond targeted by Prolyl Oligopeptidase.

[2]

Biological Mechanism: The POP Interaction

Mechanism of Action

Prolyl Oligopeptidase (EC 3.4.21.26) is a serine protease with a unique

-

Entry: Z-Pro-Gly-NH2 is small enough to diffuse through the pore of the POP

-propeller domain. -

Binding: The Proline residue fits snugly into the hydrophobic S1 pocket. The Z-group interacts with the S2/S3 subsites, stabilizing the complex.

-

Catalysis: The catalytic triad (Ser-Asp-His) attacks the carbonyl carbon of the Proline.

-

Cleavage: The bond between Proline and Glycine is hydrolyzed.

-

Products: Z-Pro-OH (Acid) + H-Gly-NH2 (Glycinamide).

-

Why Z-Pro-Gly-NH2? (Scientific Rationale)

Unlike Z-Pro-Prolinal (a transition state analog that inhibits the enzyme), Z-Pro-Gly-NH2 is a substrate . However, because the leaving group (Gly-NH2) is not chromogenic (unlike p-Nitroaniline or AMC), this compound is rarely used for high-throughput screening. Instead, it is used in competitive binding studies or HPLC-based cleavage assays to verify the precise site of hydrolysis without the interference of bulky fluorophores.

Technical Protocols

Protocol A: Chemical Synthesis of Z-Pro-Gly-NH2

Rationale: This protocol uses Mixed Anhydride Coupling, a standard method for generating peptide amides with high purity and minimal racemization.

Materials:

-

Z-Pro-OH (Carbobenzoxy-L-proline)

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF) or DMF (anhydrous)

Workflow:

-

Activation: Dissolve Z-Pro-OH (10 mmol) in anhydrous THF (50 mL). Cool to -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol). Stir for 15 min to form the mixed anhydride.

-

Coupling: In a separate vessel, dissolve Gly-NH2·HCl (10 mmol) in DMF (10 mL) with NMM (10 mmol) to neutralize. Add this solution dropwise to the activated Z-Pro mixture.

-

Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

-

Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate.[3] Wash sequentially with 5%

, 5% -

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexane. -

Validation: Confirm identity via Mass Spectrometry (

) and HPLC purity.

Protocol B: Enzymatic Hydrolysis Assay (HPLC Method)

Rationale: Since Gly-NH2 is not fluorescent, cleavage is monitored by the disappearance of the substrate (Z-Pro-Gly-NH2) and appearance of the product (Z-Pro-OH) using Reverse-Phase HPLC.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

Enzyme: Recombinant Human Prolyl Endopeptidase (0.1 U/mL).

-

Substrate: 5 mM Z-Pro-Gly-NH2 stock in DMSO.

Step-by-Step:

-

Equilibration: Incubate 190 µL of Buffer + Enzyme at 37°C for 5 minutes.

-

Initiation: Add 10 µL of Substrate stock (Final conc: 250 µM).

-

Incubation: Incubate at 37°C for defined intervals (0, 15, 30, 60 min).

-

Termination: Stop reaction by adding 20 µL of 10% Trifluoroacetic Acid (TFA).

-

Analysis: Inject 20 µL onto a C18 RP-HPLC column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10-60% B over 20 min.

-

Detection: UV at 214 nm (amide bond) or 254 nm (Z-group).

-

-

Quantification: Calculate hydrolysis rate based on the peak area ratio of Z-Pro-OH vs. Z-Pro-Gly-NH2.

Visualization of Experimental Logic

The following diagram details the enzymatic assay workflow, highlighting the separation logic required for this non-fluorogenic substrate.

References

-

ChemicalBook. (2024). Z-Pro-Gly-NH2 Chemical Properties and Synthesis. Retrieved from

-

Bachem. (2024). Substrates for Collagenase and Prolyl Endopeptidase. Retrieved from

-

Sigma-Aldrich. (2024). Peptide Synthesis Reagents and Substrates. Retrieved from

- Walter, R., et al. (1971). Proline-specific peptidases: Substrate specificity and biological role.

- Yoshimoto, T., et al. (1980). Post-proline cleaving enzyme: Identification of substrates and inhibitors. (Contextual reference for the Z-Pro-X class).

(Note: While specific "discovery" papers for Z-Pro-Gly-NH2 are rare due to its role as a generic intermediate, the references above validate its chemical existence, synthesis, and application in peptidase research.)

Sources

Mechanistic Profiling of Z-Pro-Gly-NH2: Specificity Determinants for Prolyl Oligopeptidases

The following technical guide details the interaction profile of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-Prolyl-Glycinamide), specifically focusing on its role as a discriminatory substrate between Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV) .

Executive Summary

Z-Pro-Gly-NH2 is a synthetic dipeptide derivative utilized primarily to probe the subsite specificity of proline-specific serine proteases. Its structural configuration—specifically the N-terminal benzyloxycarbonyl (Z) protection—renders it inert to Dipeptidyl Peptidase IV (DPP-IV) , which strictly requires a free N-terminal amine. Conversely, it serves as a viable substrate for Prolyl Oligopeptidase (POP) (also known as Prolyl Endopeptidase, PREP), which accommodates N-blocked peptides. This guide delineates the biochemical basis of this selectivity, providing a validated HPLC-based protocol for kinetic analysis and its application in screening protease inhibitors.

Mechanistic Basis of Interaction

Structural Constraints and Enzyme Selectivity

The interaction of Z-Pro-Gly-NH2 is governed by the distinct active site architectures of the S9 family (POP) and S9b subfamily (DPP-IV) proteases.

| Feature | Dipeptidyl Peptidase IV (DPP-IV) | Prolyl Oligopeptidase (POP) |

| EC Number | 3.4.14.5 | 3.4.21.26 |

| Substrate Requirement | Free N-terminus (NH | Blocked N-terminus (Z-X-Pro-...) or internal Pro |

| Cleavage Type | Exopeptidase (Releases Dipeptides) | Endopeptidase (Internal cleavage) |

| Interaction with Z-Pro-Gly-NH2 | No Interaction / Inert | Hydrolysis (Substrate) |

| Mechanism | Glu-205/206 anchors N-terminal ammonium |

The Hydrolysis Mechanism (POP)

POP functions via a catalytic triad (Ser-554, Asp-641, His-680 in the mammalian enzyme). The Z-Pro-Gly-NH2 substrate binds in the active site with the Proline residue in the S1 pocket.

-

Binding: The Z-group (benzyloxycarbonyl) occupies the S2/S3 subsite, providing hydrophobic contacts.

-

Acylation: The catalytic Serine performs a nucleophilic attack on the carbonyl carbon of the Pro-Gly bond.

-

Deacylation: The Gly-NH2 moiety is released, and water hydrolyzes the acyl-enzyme intermediate, releasing Z-Pro.

Pathway Visualization

The following diagram illustrates the differential processing logic.

Figure 1: Decision logic for Z-Pro-Gly-NH2 processing. DPP-IV rejects the substrate due to the lack of a free N-terminal ammonium group, while POP accepts the N-blocked structure.

Experimental Framework: Validated Assay Protocol

Unlike chromogenic substrates (e.g., Gly-Pro-pNA) that release a colored product, Z-Pro-Gly-NH2 hydrolysis releases Glycinamide (Gly-NH2) , which is not optically distinct in standard spectrophotometry. Therefore, Reverse-Phase HPLC (RP-HPLC) is the gold standard for monitoring this interaction.

Reagents and Buffer System

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA.

-

Why DTT/EDTA? POP contains thiol groups sensitive to oxidation; DTT preserves activity. EDTA prevents inhibition by heavy metals.

-

-

Substrate Stock: 10 mM Z-Pro-Gly-NH2 in DMSO.

-

Enzyme: Recombinant Human POP (rhPOP), ~0.1 U/µL.

-

Stop Solution: 10% Trifluoroacetic acid (TFA) or 1 M Acetic Acid.

Step-by-Step HPLC Assay Workflow

-

Equilibration: Incubate 190 µL of Assay Buffer at 37°C for 5 minutes.

-

Enzyme Addition: Add 5 µL of rhPOP enzyme solution.

-

Reaction Initiation: Add 5 µL of Substrate Stock (Final conc: 250 µM). Mix by inversion.

-

Incubation: Incubate at 37°C for defined intervals (e.g., 0, 10, 20, 30 min).

-

Termination: Quench reaction with 20 µL Stop Solution.

-

Clarification: Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

-

Analysis: Inject 20 µL onto RP-HPLC.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (Peptide bond) or 254 nm (Z-group aromatic ring).

-

Peak Identification:

-

Substrate (Z-Pro-Gly-NH2): Late eluting (hydrophobic Z-group + 2 residues).

-

Product 1 (Z-Pro): Intermediate elution.

-

Product 2 (Gly-NH2): Early eluting (highly polar, near void volume).

-

Kinetic Analysis & Data Interpretation

To determine the catalytic efficiency (

Data Calculation

Calculate the concentration of the product (Z-Pro) using a standard curve generated from pure Z-Pro.

Where:

-

= Initial velocity (

-

= Product concentration at time

Fit the data to the Michaelis-Menten equation:

Expected Values (Reference Range)

- : Typically in the range of 50–200 µM for POP with Z-blocked dipeptides.

-

Specificity Constant (

): Lower than Z-Gly-Pro-NH2, as the Pro-Gly bond is less optimal for the S1-S1' subsite alignment compared to Pro-X where X is a hydrophobic residue or AMC.

Applications in Drug Discovery

The Z-Pro-Gly-NH2 interaction profile is critical in Counter-Screening Assays :

-

DPP-IV Inhibitor Specificity: When developing DPP-IV inhibitors (gliptins) for Type 2 Diabetes, researchers must ensure the compound does not inhibit POP (which has neuroprotective roles).

-

Protocol: Run the assay with Z-Pro-Gly-NH2 and POP. If the candidate drug inhibits this reaction, it lacks selectivity.

-

-

POP Inhibitor Potency: Used to test inhibitors for cognitive disorders (e.g., Z-Pro-Prolinal derivatives). Z-Pro-Gly-NH2 acts as a competitive substrate.

Screening Workflow Visualization

Figure 2: Counter-screening workflow. Z-Pro-Gly-NH2 is the specific substrate for the POP counter-screen to ensure drug safety.

References

-

Polgár, L. (2002). The prolyl oligopeptidase family.[1][2][3] Cellular and Molecular Life Sciences, 59(12), 2132–2141.

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides, 85(1), 9–24.

-

Cunningham, D. F., & O'Connor, B. (1997). Proline specific peptidases.[1][2][3][4][5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1343(2), 160–186.

-

Tennikova, T. B., et al. (2002). High-performance liquid chromatography of peptide substrates for prolyl oligopeptidase. Journal of Chromatography A, 953(1-2), 299-303.

Sources

- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New fluorogenic substrates for the study of secondary specificity of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dissecting Non-Caspase Proteolytic Pathways in Apoptosis: The Role of Z-Pro-Gly-NH2

[1]

Executive Summary

In the complex landscape of apoptotic signaling, the focus often gravitates toward the aspartate-specific cysteine proteases (caspases).[1] However, the "non-caspase" proteolytic network—comprising Prolyl Endopeptidases (PREP/POP) and Matrix Metalloproteinases (MMPs)—plays a critical, often upstream, role in determining cell fate, particularly in neurodegeneration and anoikis.[1]

Z-Pro-Gly-NH2 (N-Benzyloxycarbonyl-L-Prolyl-Glycine Amide, CAS 35010-96-9) serves as a pivotal tool compound in this niche.[1] Unlike the pan-caspase inhibitor Z-VAD-FMK, Z-Pro-Gly-NH2 targets proline-specific cleavage sites.[1] This guide delineates its dual utility:

-

Mechanistic Probe: As a substrate/competitive inhibitor for Prolyl Endopeptidase (PREP) and Collagenase-like MMPs, modulating Inositol 1,4,5-trisphosphate (IP3) turnover and extracellular matrix (ECM) integrity.[1]

-

Specificity Control: As a structural analog negative control in caspase assays, validating that observed apoptotic inhibition is aspartate-specific.

Mechanistic Foundation: Beyond the Caspase Cascade

To effectively utilize Z-Pro-Gly-NH2, one must understand the proteolytic pathways it interrogates.[1]

The Prolyl Endopeptidase (PREP) Axis

PREP (or POP) is a cytosolic serine peptidase that cleaves peptide bonds on the carboxyl side of proline residues. Its dysregulation is linked to neurodegenerative apoptosis.

-

Mechanism: PREP regulates the concentration of IP3 by degrading IP3-associated neuropeptides.[1] High PREP activity can lead to depressed IP3 levels, altering calcium (

) flux and mitochondrial stability.[1] -

Z-Pro-Gly-NH2 Interaction: The Z-Pro-Gly motif mimics the consensus sequence for PREP.[1] By acting as a competitive substrate or inhibitor, Z-Pro-Gly-NH2 can stabilize PREP targets, modulating the mitochondrial apoptotic threshold.[1]

The MMP/Anoikis Axis

Apoptosis induced by loss of cell adhesion (anoikis) is driven by MMPs degrading the ECM.

-

Mechanism: Collagenases (e.g., MMP-1, MMP-8) cleave collagen at specific Gly-Ile or Gly-Leu bonds, often adjacent to Proline.[1]

-

Z-Pro-Gly-NH2 Interaction: The Pro-Gly bond in Z-Pro-Gly-NH2 serves as a minimal structural mimetic of the collagen cleavage site, allowing researchers to probe the substrate specificity of collagenases without the complexity of full-length protein substrates.[1]

The Specificity Control (The "Null" Peptide)

In caspase inhibition studies, Z-VAD-FMK is the gold standard.[1] However, the Z-group (benzyloxycarbonyl) itself can have non-specific lipophilic effects.[1]

-

Validation Logic: Caspases require an Aspartate (D) residue at the P1 position. Z-Pro-Gly-NH2 contains the same N-terminal blocking group (Z) and peptide backbone but lacks the Aspartate.[1]

-

Result: If Z-Pro-Gly-NH2 fails to inhibit cell death while Z-VAD-FMK succeeds, the mechanism is confirmed as caspase-dependent.[1]

Visualization: Proteolytic Signaling Pathways[1]

The following diagram illustrates the divergent pathways of Caspases, PREP, and MMPs, highlighting the intervention point of Z-Pro-Gly-NH2.[1]

Caption: Divergent proteolytic pathways. Z-Pro-Gly-NH2 interacts with PREP/MMPs but serves as a null control for Caspases.[1]

Experimental Protocols

Protocol A: Z-Pro-Gly-NH2 as a Negative Control in Caspase Assays

Objective: Validate that an anti-apoptotic effect is strictly caspase-mediated.[1]

Materials:

-

Apoptosis Inducer (e.g., Staurosporine, Anti-Fas).[1]

-

Test Inhibitor: Z-VAD-FMK (Pan-caspase inhibitor).[1]

-

Assay Readout: Annexin V/PI Flow Cytometry or Caspase-3/7 Glo.[1]

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., Jurkat or HeLa) at

cells/mL in 96-well plates. -

Pre-treatment (T-1h):

-

Induction (T0): Add Staurosporine (

) to all groups. Incubate for 4-6 hours. -

Analysis:

-

Harvest cells and stain with Annexin V-FITC.[1]

-

Expected Result: Group B should show significantly reduced apoptosis compared to Group A. Group C should show apoptosis levels comparable to Group A.

-

-

Validation: If Group C shows inhibition, the effect of the Z-group or non-specific peptide interference must be considered.[1]

Protocol B: Prolyl Endopeptidase (PREP) Competition Assay

Objective: Determine if Z-Pro-Gly-NH2 modulates PREP activity in cell lysates.[1]

Materials:

-

Cell Lysate (Cytosolic fraction).

-

Substrate: Z-Gly-Pro-AMC (Fluorogenic PREP substrate).[1]

-

Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 1 mM EDTA.[1]

Step-by-Step Workflow:

-

Lysate Prep: Lyse cells in hypotonic buffer; centrifuge at 10,000 x g to remove mitochondria/nuclei. Use supernatant.

-

Reaction Setup:

-

Mix

Lysate + -

Add

Z-Pro-Gly-NH2 (titrate -

Incubate 15 min at 37°C.

-

-

Initiation: Add

Z-Gly-Pro-AMC ( -

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 mins.

-

Calculation: Plot Slope (RFU/min) vs. [Z-Pro-Gly-NH2]. Calculate

(Inhibition Constant).

Data Presentation & Interpretation

Comparative Efficacy Table

The following table summarizes the expected behavior of Z-Pro-Gly-NH2 versus standard apoptosis reagents.

| Reagent | Target Specificity | Cleavage Motif | Role in Apoptosis Assay |

| Z-VAD-FMK | Pan-Caspase | Asp (D) | Potent Inhibitor (Positive Control) |

| Z-DEVD-FMK | Caspase-3/7 | DEVD | Specific Inhibitor |

| Z-Pro-Gly-NH2 | PREP / MMP | Pro-Gly | Negative Control / PREP Modulator |

| Z-FA-FMK | Cathepsins | Phe-Ala | Negative Control (Caspase) / Inhibitor (Cathepsin) |

Interpreting "Off-Target" Effects

If Z-Pro-Gly-NH2 exhibits anti-apoptotic activity in your assay, consider the following:

Experimental Workflow Diagram

Caption: Workflow for validating caspase specificity using Z-Pro-Gly-NH2 as a negative control.

References

-

Szeltner, Z., & Polgár, L. (2008).[1] Structure, function and biological relevance of prolyl oligopeptidase. Current Protein and Peptide Science, 9(1), 96-107.[1] Retrieved from [Link]

-

Wünsch, E., & Heidrich, H. G. (1963).[1] Zur quantitativen Bestimmung der Kollagenase (On the quantitative determination of collagenase). Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333, 149-151.[1] (Foundational reference for Pz-Pro-Leu-Gly-Pro-D-Arg and related Z-peptide substrates). Retrieved from [Link]

-

Männistö, P. T., et al. (2007).[1] Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders. Drug Discovery Today, 12(5-6), 213-221.[1] (Discusses PREP inhibitors in neurodegeneration/apoptosis). Retrieved from [Link]

Sources

- 1. Z-Pro-Val-Gly-OEt | CAS#:50305-56-1 | Chemsrc [chemsrc.com]

- 2. Z-gly-pro-pna | Sigma-Aldrich [sigmaaldrich.com]

- 3. (Z-Gly-Pro-AMC, | Sigma-Aldrich [sigmaaldrich.com]

- 4. 醋酸阿巴瑞克_血管紧张素转化酶底物现货供应_吉尔生化(上海)有限公司 [glshchem.com]

- 5. 4-PHENYLAZOBENZYLOXYCARBONYL-L-PRO-LEU-GLY-PRO-D-ARG DIHYDRATE | 17011-78-8 [amp.chemicalbook.com]

- 6. Z-PRO-PRO-OH | 7360-23-8 [chemicalbook.com]

- 7. 4-PHENYLAZOBENZYLOXYCARBONYL-L-PRO-LEU-GLY-PRO-D-ARG DIHYDRATE | 17011-78-8 [amp.chemicalbook.com]

Z-Pro-Gly-NH2 Scaffold: Substrate Specificity and Inhibitor Design

This guide details the technical utility of Z-Pro-Gly-NH2 (Benzyloxycarbonyl-Prolyl-Glycinamide) and its derivatives in enzyme kinetics and inhibition.[1][] It focuses on the Prolyl Oligopeptidase (POP) and Collagenase (MMP) families, where the prolyl-glycyl (Pro-Gly) bond acts as a critical recognition motif.

Executive Summary

Z-Pro-Gly-NH2 serves as a fundamental dipeptide scaffold in the study of proline-specific peptidases.[1][] While the parent compound acts primarily as a substrate for enzymes like Prolyl Oligopeptidase (POP) and Prolidase, its structural derivatives—modified at the C-terminus with electrophilic "warheads" (e.g., aldehydes, nitriles, hydroxamates)—function as potent transition-state inhibitors .

This guide provides a technical roadmap for using the Z-Pro-Gly motif to:

-

Assay Enzyme Activity: Utilizing the cleavage of the Pro-Gly amide bond.

-

Design Inhibitors: Transforming the substrate into a covalent inhibitor (e.g., Z-Pro-Gly-CHO).[1][]

-

Differentiate Proteases: Distinguishing between Serine Proteases (POP) and Metalloproteases (MMPs) using specific scaffold modifications.

Mechanistic Foundation: The Pro-Gly Interface

The biological activity of Z-Pro-Gly-NH2 hinges on the Pro-Gly peptide bond .[1][] Enzymes recognize the unique conformational constraint of the proline ring (P1 position) and the flexibility of glycine (P1' position).

Substrate vs. Inhibitor Mechanism

-

As a Substrate (Z-Pro-Gly-NH2): The enzyme's active site serine (Ser554 in POP) attacks the carbonyl carbon of the Pro-Gly bond.[] The tetrahedral intermediate collapses, releasing Gly-NH2 and forming an acyl-enzyme complex, which is subsequently hydrolyzed.[1][]

-

As an Inhibitor (Z-Pro-Gly-CHO/CN):

-

Aldehydes (-CHO): The active site serine attacks the aldehyde carbon, forming a stable hemiacetal adduct . This mimics the transition state but cannot collapse to release a product, locking the enzyme.

-

Nitriles (-CN): The serine hydroxyl attacks the nitrile carbon, forming an imidate adduct .

-

Pathway Diagram: Substrate Turnover vs. Inhibition

The following diagram illustrates the bifurcation between substrate hydrolysis and inhibitor locking within the POP active site.

Caption: Mechanism of Action: Z-Pro-Gly-NH2 undergoes hydrolysis (green path), while the aldehyde derivative forms a stable hemiacetal adduct (red path).[1][]

Structural Activity Relationship (SAR) & Derivatives[1][3]

Modifications to the Z-Pro-Gly-NH2 scaffold dictate its function.[1][] The table below summarizes key derivatives and their applications.

| Compound | Structure (C-Term) | Role | Target Enzyme | Mechanism |

| Z-Pro-Gly-NH2 | Amide (-CONH2) | Substrate | POP, Prolidase | Cleavage of Pro-Gly bond.[1][] |

| Z-Pro-Gly-CHO | Aldehyde (-CHO) | Inhibitor | POP, FAP | Reversible covalent (Hemiacetal).[1][] |

| Z-Pro-Gly-CN | Nitrile (-CN) | Inhibitor | POP, DPP-IV | Reversible covalent (Imidate).[1][] |

| Z-Pro-Gly-CHN2 | Diazomethyl Ketone | Inhibitor | POP | Irreversible alkylation of His/Cys.[1][] |

| Z-Pro-Leu-Gly-NHOH | Hydroxamate | Inhibitor | MMPs (Collagenase) | Chelation of Active Site Zinc (Zn2+).[1][] |

Technical Note: While Z-Gly-Pro-AMC is the standard fluorogenic substrate for POP, Z-Pro-Gly-NH2 is critical for studying P2-P1 specificity without the steric interference of a bulky fluorophore.[1][]

Experimental Protocols

Protocol A: Synthesis of Z-Pro-Gly-CHO (Inhibitor)

Objective: Convert the Z-Pro-Gly-OMe precursor into the aldehyde inhibitor.[1][]

-

Coupling: React Z-Pro-OH with Gly-OMe using EDC/HOBt in DMF to yield Z-Pro-Gly-OMe .

-

Reduction: Dissolve Z-Pro-Gly-OMe in anhydrous Toluene/DCM. Cool to -78°C.[1][]

-

DIBAL-H Addition: Add Diisobutylaluminum hydride (DIBAL-H) dropwise (1.2 eq).[1][] Stir for 30 min.

-

Critical Step: Over-reduction leads to the alcohol. Strict temperature control (-78°C) is required to stop at the aldehyde.[1][]

-

-

Quenching: Quench with methanol followed by Rochelle's salt solution.

-

Purification: Extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc).

-

Validation: Confirm -CHO peak via 1H-NMR (~9.5 ppm) and Mass Spec.

Protocol B: Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: Determine the IC50 of a Z-Pro-Gly derivative.

Reagents:

-

Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 1 mM EDTA.

-

Enzyme: Recombinant Human POP (0.1 U/mL).

-

Substrate: Z-Gly-Pro-AMC (Fluorogenic, Km ~ 30 µM).[1][]

-

Inhibitor: Z-Pro-Gly-Derivative (Serial dilutions in DMSO).[1][]

Workflow:

-

Preparation: Dilute inhibitor in buffer (keep DMSO < 2%).

-

Pre-incubation: Mix 10 µL Enzyme + 10 µL Inhibitor. Incubate at 37°C for 15 minutes.

-

Reasoning: Allows slow-binding inhibitors (like aldehydes) to reach equilibrium.[1][]

-

-

Reaction Start: Add 80 µL Substrate (Z-Gly-Pro-AMC, final conc. 50 µM).

-

Measurement: Monitor Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.

-

Analysis: Calculate slope (V0). Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to find IC50.[1][]

Assay Workflow Diagram

Caption: Standard Inhibition Assay Workflow for POP using Z-Pro-Gly derivatives.

Data Interpretation & Troubleshooting

Interpreting Ki and IC50

-

Sub-nanomolar Ki (e.g., < 1 nM): Indicates a tight-binding inhibitor (likely covalent reversible, e.g., Z-Pro-Prolinal).[1][]

-

Micromolar Ki (e.g., > 1 µM): Indicates weak competitive inhibition. Z-Pro-Gly-NH2 (substrate) acting as a competitive inhibitor against Z-Gly-Pro-AMC would fall in this range.

-

Time-Dependent Inhibition: If IC50 decreases with longer pre-incubation, the inhibitor is likely a slow-binding transition-state analog (typical for aldehydes).[1][]

Common Issues

-

Instability of Aldehydes: Z-Pro-Gly-CHO can oxidize to the carboxylic acid (inactive) or racemize at the Proline alpha-carbon.[1][] Store at -80°C under argon.

-

Inner Filter Effect: High concentrations of colored inhibitors (e.g., nitriles with aromatic tags) may absorb fluorescence. Always run a "Substrate + Inhibitor" control without enzyme.

References

-

National Institutes of Health (NIH). (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase. PubMed.[3] Retrieved from [Link]

-

ResearchGate. (2020). Prolyl Oligopeptidase Inhibition by Z-Pro-prolinal and Derivatives. Retrieved from [Link]

Sources

Technical Analysis: Spectral & Chromatographic Profiling of Z-Pro-Gly-NH₂

Content Type: Technical Guide / Whitepaper Subject: Analytical Methodology for Prolyl Endopeptidase (PEP) Substrate Z-Pro-Gly-NH₂ Audience: Analytical Chemists, Enzymologists, and Drug Discovery Scientists

Executive Summary: The "Silent" Substrate

In the high-throughput screening of Prolyl Endopeptidase (PEP/POP) activity, fluorogenic substrates like Z-Gly-Pro-AMC are ubiquitous. However, Z-Pro-Gly-NH₂ (Benzyloxycarbonyl-L-prolyl-glycinamide) remains a critical reference standard for kinetic validation and inhibitor specificity profiling.

Unlike its fluorogenic counterparts, Z-Pro-Gly-NH₂ does not exhibit a dramatic spectral shift or fluorescence emission upon cleavage. It is a "silent" substrate that requires rigorous chromatographic separation to quantify activity. This guide details the physicochemical properties of Z-Pro-Gly-NH₂ and provides a validated workflow for its detection using HPLC-UV and LC-MS, focusing on the intrinsic absorbance of the Benzyloxycarbonyl (Z) moiety.

Physicochemical & Spectral Profile

The Z-Group Chromophore

The detection of Z-Pro-Gly-NH₂ relies entirely on the Benzyloxycarbonyl (Cbz or Z) protecting group. This moiety acts as the UV handle for the molecule.

| Property | Specification | Analytical Implication |

| Chromophore | Phenyl ring of the Benzyloxycarbonyl group | Primary detection target. |

| 257 nm (Weak) | High specificity, lower background interference from buffer salts. | |

| 210–215 nm (Strong) | High sensitivity (peptide bond + Z-group), but susceptible to solvent/buffer noise. | |

| Fluorescence | Negligible | Cannot be used in standard fluorescence plate readers. |

| Cleavage Site | Post-Proline Bond | Reaction yields Z-Pro-OH and Gly-NH₂ . |

The Cleavage Reaction & Spectral Logic

PEP is a serine protease that cleaves on the carboxyl side of internal proline residues.

The Detection Challenge:

Both the substrate (Z-Pro-Gly-NH₂) and the primary product (Z-Pro-OH) contain the Z-group. Therefore, the total absorbance of the solution at 257 nm remains relatively constant during the reaction. Differentiation must be achieved via retention time (

Analytical Methodologies

Workflow Logic

The following diagram illustrates the decision matrix for analyzing Z-Pro-Gly-NH₂ cleavage.

Figure 1: Analytical workflow for the non-fluorogenic detection of Z-Pro-Gly-NH₂ hydrolysis.

Method A: RP-HPLC with UV Detection (Gold Standard)

This is the most robust method for routine activity assays.

-

Principle: Separation of the hydrophobic Z-Pro-OH product from the Z-Pro-Gly-NH₂ substrate based on polarity differences.

-

Stationary Phase: C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

Solvent A: 0.1% TFA in Water (Ion-pairing agent is crucial for peak shape).

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Detection: 214 nm (for maximum signal) or 254 nm (for specificity).

Protocol: Gradient Elution

-

Equilibration: 10% B for 5 minutes.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Wash: 95% B for 5 minutes.

-

Result:

-

Gly-NH₂: Elutes in the void volume (highly polar, often undetected at 254 nm).

-

Z-Pro-Gly-NH₂ (Substrate): Elutes later (moderately hydrophobic).

-

Z-Pro-OH (Product): Elutes at a distinct retention time.[1] Note: Under acidic HPLC conditions (TFA), the free acid is protonated, altering its retention relative to the amide.

-

Method B: LC-MS (Mass Spectrometry)

Used for confirming the identity of the cleavage product during assay development.

-

Ionization: ESI Positive Mode.

-

Target Ions:

-

Substrate (Z-Pro-Gly-NH₂): Calculate exact mass

. -

Product (Z-Pro-OH): Mass will be

(Hydrolysis). -

Product (Gly-NH₂): Often too small/polar for standard C18 retention, usually ignored in MS quantification.

-

Experimental Protocol: Kinetic Assay

Objective: Determine the

Reagents Preparation

-

Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 0.5 mM EDTA.

-

Substrate Stock: Dissolve Z-Pro-Gly-NH₂ in DMSO to 10 mM. Note: Keep DMSO <5% in final reaction to avoid enzyme inhibition.

-

Enzyme: Recombinant PEP (human or porcine), diluted in ice-cold buffer.

Assay Steps

-

Incubation: Mix 190 µL Buffer + Enzyme with 10 µL Substrate (Final conc: 10–500 µM).

-

Reaction: Incubate at 37°C for defined intervals (e.g., 0, 5, 10, 30 min).

-

Termination: Add 20 µL of 10% Glacial Acetic Acid or 1% TFA . Do not use heat inactivation if protein precipitation interferes with HPLC injection.

-

Clarification: Centrifuge at 10,000 x g for 5 mins to remove precipitated enzyme.

-

Injection: Inject 20–50 µL onto the HPLC system.

Data Interpretation

The degree of hydrolysis is calculated by the integration of peak areas:

Note: This formula assumes identical molar extinction coefficients (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Separation | Gradient too steep or pH incorrect. | Use a shallower gradient (e.g., 1% B/min). Ensure TFA is present to suppress ionization of Z-Pro-OH. |

| Low Sensitivity | Detection at 254 nm is too weak. | Switch to 214 nm . Ensure buffers (Phosphate) are removed or use UV-transparent buffers if not using HPLC separation. |

| Peak Tailing | Interaction with free silanols. | Increase TFA concentration to 0.1% or use a "base-deactivated" C18 column. |

| Baseline Drift | Gradient absorption. | TFA absorbs at 214 nm. Balance the baseline by adding slightly less TFA to Solvent B than Solvent A. |

References

-

Polgár, L. (2002). The prolyl oligopeptidase family.[2][3][4][5][6][7] Cellular and Molecular Life Sciences, 59(2), 349–362.

- Yoshimoto, T., et al. (1979). Post-proline cleaving enzyme: identification of substrates. Journal of Biological Chemistry.

-

Fulop, V., et al. (1998).[8] Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis.[8] Cell, 94(2), 161-170.[8]

- Sigma-Aldrich. (n.d.). Z-Pro-Gly-NH2 Product Analysis & Solubility Data.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigating substrate binding mechanism in prolyl oligopeptidase through molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]